molecular formula C18H17FN2O3 B11690217 (2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B11690217
M. Wt: 328.3 g/mol
InChI Key: HLBRDTZRQRHANV-BJMVGYQFSA-N
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Description

(2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a conjugated system with a nitrophenyl and a fluoro substituent, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Amidation: Formation of the amide bond through a reaction between an amine and an acid chloride or anhydride.

    Alkylation: Introduction of the propan-2-yl group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The nitro and fluoro groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17FN2O3

Molecular Weight

328.3 g/mol

IUPAC Name

(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C18H17FN2O3/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)20-15-8-9-16(19)17(11-15)21(23)24/h3-12H,1-2H3,(H,20,22)/b10-5+

InChI Key

HLBRDTZRQRHANV-BJMVGYQFSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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